molecular formula C14H20N2O3 B268744 Tert-butyl 3-(propionylamino)phenylcarbamate

Tert-butyl 3-(propionylamino)phenylcarbamate

Cat. No. B268744
M. Wt: 264.32 g/mol
InChI Key: TWURSAXSLPTCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(propionylamino)phenylcarbamate, also known as Boc-3-APC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

Tert-butyl 3-(propionylamino)phenylcarbamate inhibits the activity of proteases by binding to their active sites and preventing the cleavage of peptide bonds in proteins. This inhibition leads to the accumulation of proteins and peptides in cells, which can have various physiological and biochemical effects. Tert-butyl 3-(propionylamino)phenylcarbamate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Biochemical and Physiological Effects
Tert-butyl 3-(propionylamino)phenylcarbamate has various biochemical and physiological effects, including the inhibition of protease activity, induction of apoptosis, and modulation of signaling pathways. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the production of inflammatory cytokines. Tert-butyl 3-(propionylamino)phenylcarbamate has also been shown to have neuroprotective effects by inhibiting the activity of proteases involved in the degradation of neuronal proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(propionylamino)phenylcarbamate has several advantages for lab experiments, including its high purity, stability, and ability to inhibit the activity of multiple proteases. However, this compound also has some limitations, including its high cost and limited availability. Tert-butyl 3-(propionylamino)phenylcarbamate is also a potent inhibitor of proteases, which can make it difficult to study the effects of specific proteases in cells.

Future Directions

Tert-butyl 3-(propionylamino)phenylcarbamate has several potential future directions, including the development of new protease inhibitors for the treatment of cancer, inflammation, and viral infections. This compound can also be used to study the role of proteases in various signaling pathways and the development of new therapeutic targets. Future research can also focus on the optimization of the synthesis method of Tert-butyl 3-(propionylamino)phenylcarbamate to increase its yield and reduce its cost.
Conclusion
Tert-butyl 3-(propionylamino)phenylcarbamate is a chemical compound that has significant potential in biomedical research due to its ability to inhibit the activity of various proteases. This paper has provided an overview of the synthesis method of Tert-butyl 3-(propionylamino)phenylcarbamate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Tert-butyl 3-(propionylamino)phenylcarbamate has several potential applications in the development of new therapeutic targets and protease inhibitors for the treatment of various diseases.

Synthesis Methods

Tert-butyl 3-(propionylamino)phenylcarbamate is synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process starts with the reaction of tert-butyl 3-aminophenylcarbamate with propionyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of tert-butyl 3-(propionylamino)phenylcarbamate, which is then purified using column chromatography. The final product is obtained after the removal of the tert-butyl protecting group using trifluoroacetic acid.

Scientific Research Applications

Tert-butyl 3-(propionylamino)phenylcarbamate has been extensively used in scientific research due to its ability to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound has been used in the development of protease inhibitors that have potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. Tert-butyl 3-(propionylamino)phenylcarbamate has also been used in the study of protease-mediated signaling pathways and the development of new therapeutic targets.

properties

Product Name

Tert-butyl 3-(propionylamino)phenylcarbamate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[3-(propanoylamino)phenyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

TWURSAXSLPTCIY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.